- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates, Synthesis, 2022, 54(5), 1339-1346
Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)
914675-52-8 structure
Product Name:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Numero CAS:914675-52-8
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
Update Time:2024-10-26
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Biphenyl-2-boronic acid pinaco
- Biphenyl-2-boronic acid pinacol ester
- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-104279
- 2-Biphenylboronic acid pinacol ester
- SY256538
- EN300-12577911
- A1-24357
- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0175012
- A12934
- SCHEMBL12390740
- 914675-52-8
- AKOS037644957
- MFCD14636459
- AS-55712
-
- MDL: MFCD14636459
- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
- Chiave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1
Proprietà calcolate
- Massa esatta: 280.16300
- Massa monoisotopica: 280.1634601g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5Ų
Proprietà sperimentali
- Punto di fusione: 76-79℃
- Coefficiente di ripartizione dell'acqua: Insoluble in water. Soluble in organic solvents.
- PSA: 18.46000
- LogP: 3.65280
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B886856-5g |
Biphenyl-2-boronic acid pinacol ester |
914675-52-8 | 98% | 5g |
1,429.20 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1198734-5g |
Biphenyl-2-boronic Acid Pinacol Ester |
914675-52-8 | 97% | 5g |
$155 | 2023-09-03 | |
| Chemenu | CM219927-5g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 5g |
$132 | 2022-08-31 | |
| Chemenu | CM219927-10g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 10g |
$233 | 2022-08-31 | |
| Chemenu | CM219927-25g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 25g |
$430 | 2022-08-31 | |
| abcr | AB255899-1 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2023-04-27 | |
| abcr | AB255899-5 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 5g |
€152.60 | 2023-04-27 | |
| eNovation Chemicals LLC | Y1049773-5g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 5g |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049773-25g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 25g |
$355 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-200mg |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 200mg |
72.0CNY | 2021-07-14 |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C
1.2 6 h, 110 °C
1.2 6 h, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 18 h, rt
Riferimento
- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles, Angewandte Chemie, 2019, 58(20), 6554-6558
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
Riferimento
- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane, Synlett, 2006, (12), 1867-1870
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
Riferimento
- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group, Tetrahedron Letters, 2015, 56(23), 3032-3033
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C
Riferimento
- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations, Journal of the American Chemical Society, 2015, 137(45), 14313-14318
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ; 12 h, 80 °C
1.2 Solvents: Hexane ; 12 h, 80 °C
Riferimento
- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage, Organic Letters, 2016, 18(11), 2758-2761
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Riferimento
- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C
Riferimento
- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides, Journal of the American Chemical Society, 2019, 141(43), 17322-17330
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
Riferimento
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides, Organic Letters, 2018, 20(22), 7249-7252
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C
Riferimento
- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand, Angewandte Chemie, 2011, 50(36), 8363-8366
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C
Riferimento
- Copper-catalysed borylation of aryl chlorides, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C
Riferimento
- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents, Chemistry - A European Journal, 2020, 26(24), 5449-5458
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters, Journal of Organic Chemistry, 2011, 76(23), 9602-9610
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Riferimento
- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons, Organic Letters, 2016, 18(12), 2966-2969
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Riferimento
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Riferimento
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C
Riferimento
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 2-Bromo-1,1'-biphenyl
- 2-Chlorobiphenyl
- Bis(pinacolato)diborane
- Pinacolborane
- 2-Phenylbenzoic acid
- 2-Fluorobiphenyl
- [1,1'-biphenyl]-2-ylboronic acid
- BENZENE, (1,3-BUTADIENYLTHIO)-
- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-
- 1,1'-Biphenyl, 2-(methylthio)-
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) Prodotti correlati
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 398128-09-1(2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)biphenyl)
- 583823-92-1(1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-[1,1':3',1''-TERPHENYL]-4'-YL-)
- 214360-64-2(2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane)
- 1062555-59-2(4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 171364-84-4(4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane)
- 325141-72-8(2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 612086-25-6(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)-)
- 303006-89-5(2,5-Dimethyl-1,4-phenylenediboronic acid, pinacol ester)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso